molecular formula C11H14O3 B1330697 3-(2,5-Dimethyl-phenoxy)-propionic acid CAS No. 4673-48-7

3-(2,5-Dimethyl-phenoxy)-propionic acid

Cat. No.: B1330697
CAS No.: 4673-48-7
M. Wt: 194.23 g/mol
InChI Key: KDGFRUATQLBSHZ-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-phenoxy)-propionic acid is an organic compound characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, attached to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyl-phenoxy)-propionic acid typically involves the reaction of 2,5-dimethylphenol with 3-chloropropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion, generated from 2,5-dimethylphenol, attacks the electrophilic carbon of 3-chloropropionic acid, leading to the formation of the desired product.

Reaction Conditions:

    Reagents: 2,5-Dimethylphenol, 3-Chloropropionic acid, Base (e.g., sodium hydroxide)

    Solvent: Polar aprotic solvent (e.g., dimethyl sulfoxide)

    Temperature: Elevated temperatures (e.g., 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-phenoxy)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: Formation of 2,5-dimethylquinone derivatives.

    Reduction: Formation of 3-(2,5-Dimethyl-phenoxy)-propanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(2,5-Dimethyl-phenoxy)-propionic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethyl-phenoxy)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethyl-phenoxy)-acetic acid
  • 3-(2,4-Dimethyl-phenoxy)-propionic acid
  • 3-(2,5-Dimethoxy-phenoxy)-propionic acid

Uniqueness

3-(2,5-Dimethyl-phenoxy)-propionic acid is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

3-(2,5-dimethylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-3-4-9(2)10(7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGFRUATQLBSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324908
Record name 3-(2,5-Dimethyl-phenoxy)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4673-48-7
Record name 4673-48-7
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Record name 3-(2,5-Dimethyl-phenoxy)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-dimethylphenoxy)propanoic acid
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